molecular formula C8H6ClN3O B1471410 2-Azido-1-(2-chlorophenyl)ethan-1-one CAS No. 848902-17-0

2-Azido-1-(2-chlorophenyl)ethan-1-one

Cat. No.: B1471410
CAS No.: 848902-17-0
M. Wt: 195.6 g/mol
InChI Key: WSMOMJYNJIJKJC-UHFFFAOYSA-N
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Description

2-Azido-1-(2-chlorophenyl)ethan-1-one is an organic compound characterized by an azido (-N₃) group at the β-position of a ketone attached to a 2-chlorophenyl ring. Its synthesis typically involves nucleophilic substitution of a bromo or chloro precursor with sodium azide (NaN₃) . The electron-withdrawing 2-chlorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating further reactivity in organic transformations .

Scientific Research Applications

Organic Synthesis

Azido Compounds as Intermediates
Azido compounds are valuable intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. 2-Azido-1-(2-chlorophenyl)ethan-1-one can be utilized in:

  • Click Chemistry : The azide functional group allows for the formation of triazoles through reactions with alkynes, which are widely used in bioconjugation and materials science.
  • Radical Reactions : Recent studies have demonstrated the utility of azido compounds in radical reactions, such as azidooxygenation of alkenes, yielding diverse functionalized products .

Medicinal Chemistry

Synthesis of Bioactive Molecules
The compound serves as a precursor for synthesizing various bioactive molecules. For instance:

  • Anticancer Agents : Azido groups can be converted into amines or other functional groups that exhibit anticancer properties. The compound has been used to synthesize derivatives that show promising activity against cancer cell lines.
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Materials Science

Polymer Chemistry
The azido group can be incorporated into polymers, enhancing their properties:

  • Functional Polymers : The compound can be used to create polymers with azide functionalities that can undergo further modification via click chemistry, leading to materials with specific properties for applications in coatings and adhesives.
  • Nanomaterials : Azido compounds have been explored for use in the synthesis of nanoparticles, where they play a role in stabilizing and functionalizing the surfaces of nanoparticles for biomedical applications .

Case Study 1: Azidooxygenation Reactions

A study demonstrated the efficacy of using this compound in radical-induced azidooxygenation reactions. The results showed high selectivity and yield when applied to various substrates, indicating its robustness as a synthetic tool .

Substrate TypeYield (%)Selectivity
Vinylarenes72High
Heterocycles85Complete
Unactivated Alkenes95High

Case Study 2: Synthesis of Antimicrobial Agents

Another study focused on synthesizing derivatives from this compound, which were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential for drug development .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18
Derivative CP. aeruginosa20

Q & A

Q. What are the preferred synthetic routes for 2-Azido-1-(2-chlorophenyl)ethan-1-one, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves azide introduction to a pre-functionalized ketone scaffold. For example, brominated analogs (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents like DMF or acetonitrile at 50–70°C . Optimization includes controlling stoichiometry (1.2–1.5 eq NaN₃), inert atmosphere (N₂/Ar), and reaction monitoring via TLC or LC-MS. Competing side reactions (e.g., elimination) are mitigated by maintaining mild temperatures and avoiding excess base .

Q. How can X-ray crystallography and spectroscopic techniques resolve the molecular structure and confirm purity?

Basic Research Question

  • X-ray crystallography : Use SHELX or OLEX2 for structure solution and refinement. The azido group’s electron density and bond angles (N–N–N ~ 170°) are critical for validation .
  • Spectroscopy :
    • ¹H/¹³C NMR : The ketone carbonyl (δ ~190–200 ppm in ¹³C) and azido group absence in proton spectra are diagnostic. Aromatic protons from the 2-chlorophenyl group appear as multiplet signals (δ 7.3–7.8 ppm) .
    • IR : Strong azide absorption at ~2100–2150 cm⁻¹ and ketone C=O stretch at ~1680–1720 cm⁻¹ .

Q. What safety protocols are essential for handling azido derivatives in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and face shield to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Waste Management : Azides are shock-sensitive; store in approved containers and avoid metal contamination. Neutralize small quantities with aqueous NaNO₂/HCl before disposal .
  • Emergency Procedures : Immediate rinsing for spills (15 min water flush for eyes/skin) and access to emergency showers .

Q. How does the azido group influence reactivity in click chemistry or bioconjugation applications?

Advanced Research Question
The azido group enables strain-promoted azide-alkyne cycloaddition (SPAAC) or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key factors:

  • Kinetics : Reaction rates depend on steric hindrance from the 2-chlorophenyl group. Use DFT calculations to predict transition states .
  • Solvent Compatibility : Polar solvents (DMSO, t-BuOH:H₂O) enhance solubility but may require phase-transfer catalysts for hydrophobic intermediates .

Q. How can conflicting crystallographic data (e.g., disorder in azido groups) be resolved?

Advanced Research Question

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered azido moieties. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .
  • Validation Tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in OLEX2 to detect missed symmetry elements .
  • Complementary Data : Pair crystallography with solid-state NMR to resolve dynamic disorder .

Q. What computational strategies predict hydrogen-bonding patterns and supramolecular assembly?

Advanced Research Question

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • DFT/Molecular Dynamics : Simulate electrostatic potential surfaces to identify nucleophilic sites (e.g., carbonyl oxygen) prone to H-bonding with solvents or co-crystals .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Advanced Research Question

  • Reaction Scaling : Batch reactors may suffer from heat dissipation issues. Use flow chemistry for exothermic azide reactions to improve safety and yield .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography for gram-scale batches .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Advanced Research Question

  • Mechanistic Probes : The azido group acts as a photoaffinity label for target identification via UV cross-linking and pull-down assays .
  • SAR Studies : Modifications to the chlorophenyl group (e.g., fluoro-substitution) alter binding affinity to enzymes like cytochrome P450, assessed via IC₅₀ assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

2-Azido-1-(4-bromophenyl)ethan-1-one

  • Molecular Formula : C₈H₆BrN₃O
  • Molecular Weight : 256.06 g/mol
  • Key Differences : The bromine atom at the para position increases molecular weight and polarizability compared to the ortho-chloro analog. This compound exhibits similar reactivity in click chemistry but may show slower reaction kinetics due to reduced electrophilicity at the carbonyl carbon .

2-Bromo-1-(2-chlorophenyl)ethan-1-one

  • Molecular Formula : C₈H₆BrClO
  • Molecular Weight : 233.48 g/mol
  • Key Differences: Replacing the azido group with bromine transforms it into an alkylating agent.

1-(2-Chlorophenyl)ethan-1-one

  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Key Differences : Lacking the azido group, this compound is less reactive in cycloaddition reactions but serves as a precursor in enzyme-mediated synthesis .

Functional Group Variations

2-Azido-1-(3-fluorophenyl)ethanone

  • Molecular Formula : C₈H₇FN₃O
  • Molecular Weight : 179.15 g/mol
  • This impacts reaction rates in triazole synthesis .

1u: 1-(2-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one

  • Molecular Formula: C₁₀H₁₀ClNO₂S
  • Molecular Weight : 243.71 g/mol
  • Key Differences : The dimethyl sulfone group replaces the azide, leading to distinct NMR shifts (δ 4.76 ppm for the methylene group) and divergent reactivity, favoring sulfone-based transformations over cycloadditions .

Substituent Position and Electronic Effects

  • 2-Azido-1-(4-methylphenyl)ethanone (C₉H₉N₃O): The para-methyl group donates electron density, stabilizing the carbonyl and reducing electrophilicity. This compound is reported as a triazole precursor with applications in drug discovery .
  • AN28: 2-Azido-1-(3-hydroxyphenyl)ethan-1-one (C₈H₇N₃O₂): The hydroxyl group introduces hydrogen-bonding capability, enabling its use in polymer synthesis to modulate molecular weight distribution .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Melting Point (°C) Key Reactivity/Applications
2-Azido-1-(2-chlorophenyl)ethan-1-one C₈H₆ClN₃O 195.61 2-Cl, azido Not reported Click chemistry, triazole synthesis
2-Azido-1-(4-bromophenyl)ethan-1-one C₈H₆BrN₃O 256.06 4-Br, azido Not reported CuAAC reactions
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 2-Cl, Br Not reported Alkylating agent
2-Azido-1-(3-fluorophenyl)ethanone C₈H₇FN₃O 179.15 3-F, azido Not reported Fluorinated triazole precursors
1-(2-Chlorophenyl)ethan-1-one C₈H₇ClO 154.59 2-Cl Not reported Enzyme-mediated synthesis
1-(4-{[(2-Chlorophenyl)diphenylmethyl]amino}phenyl)ethan-1-one (T105) C₂₇H₂₁ClNO 410.92 2-Cl, diphenylmethylamino 166.7 Pharmaceutical intermediate

Properties

IUPAC Name

2-azido-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOMJYNJIJKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Azido-1-(2-chlorophenyl)ethan-1-one
2-Azido-1-(2-chlorophenyl)ethan-1-one
2-Azido-1-(2-chlorophenyl)ethan-1-one
2-Azido-1-(2-chlorophenyl)ethan-1-one
[2-(2-Chlorophenyl)-2-oxoethyl] 4-methylbenzenesulfonate
2-Azido-1-(2-chlorophenyl)ethan-1-one
2-Azido-1-(2-chlorophenyl)ethan-1-one

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